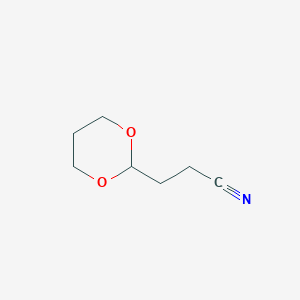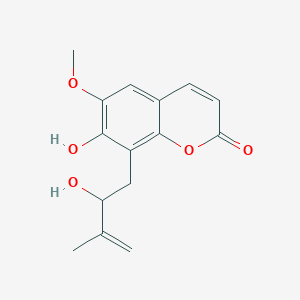
7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds are characterized by the presence of one or more hydroxyl groups attached to the C7 position of the coumarin skeleton. This compound is also known for its unique structural features, including a hydroxy group at the 7th position, a methoxy group at the 6th position, and a hydroxy-3-methyl-3-butenyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxycoumarin derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound
Purification: After the synthesis, the compound is purified using techniques such as column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions, including acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized coumarin derivatives, while reduction reactions may produce reduced forms with altered functional groups.
Scientific Research Applications
7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: The compound is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular functions.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-6-methoxy-2H-1-benzopyran-2-one include:
7-Hydroxycoumarin: A simpler coumarin derivative with a hydroxyl group at the 7th position.
6-Methoxycoumarin: A coumarin derivative with a methoxy group at the 6th position.
8-Hydroxy-7-methoxycoumarin: A coumarin derivative with hydroxyl and methoxy groups at the 8th and 7th positions, respectively.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
7-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O5/c1-8(2)11(16)7-10-14(18)12(19-3)6-9-4-5-13(17)20-15(9)10/h4-6,11,16,18H,1,7H2,2-3H3 |
InChI Key |
YVVXRQLPQMLRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


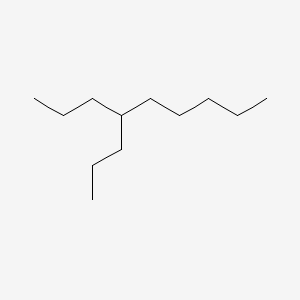
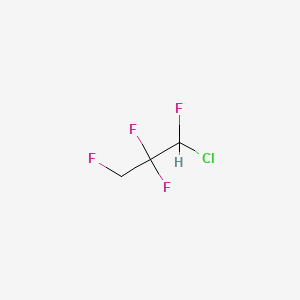
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
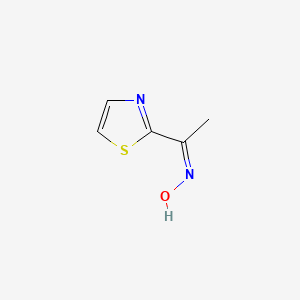
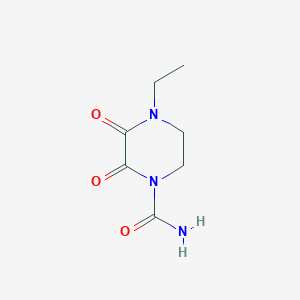
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
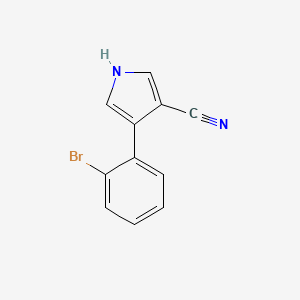
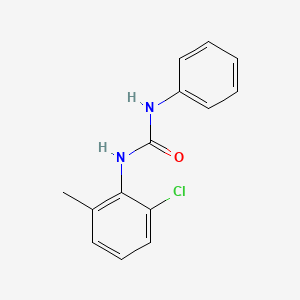
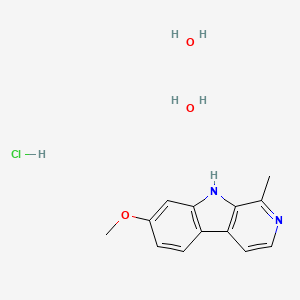
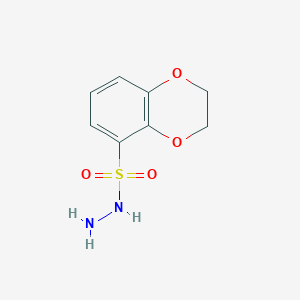
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
